molecular formula C26H20BrNO4 B12213764 (2Z)-7-{[benzyl(methyl)amino]methyl}-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-7-{[benzyl(methyl)amino]methyl}-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12213764
M. Wt: 490.3 g/mol
InChI Key: BTKJIDUBIQBQEB-CFRMEGHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-7-{[benzyl(methyl)amino]methyl}-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound characterized by its unique structure, which includes benzofuran and benzylamine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-{[benzyl(methyl)amino]methyl}-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common method involves the reaction of benzylamine with formaldehyde and subsequent bromination to introduce the bromo group. The benzofuran moiety can be synthesized through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-7-{[benzyl(methyl)amino]methyl}-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromo group could yield a variety of substituted benzofuran derivatives.

Scientific Research Applications

(2Z)-7-{[benzyl(methyl)amino]methyl}-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-7-{[benzyl(methyl)amino]methyl}-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds with similar benzofuran structures but different substituents.

    Benzylamine derivatives: Compounds with similar benzylamine structures but different functional groups.

Uniqueness

The uniqueness of (2Z)-7-{[benzyl(methyl)amino]methyl}-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one lies in its combination of benzofuran and benzylamine moieties, along with the specific substitution pattern. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C26H20BrNO4

Molecular Weight

490.3 g/mol

IUPAC Name

(2Z)-7-[[benzyl(methyl)amino]methyl]-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C26H20BrNO4/c1-28(14-16-5-3-2-4-6-16)15-21-22(29)9-8-20-25(30)24(32-26(20)21)13-19-12-17-11-18(27)7-10-23(17)31-19/h2-13,29H,14-15H2,1H3/b24-13-

InChI Key

BTKJIDUBIQBQEB-CFRMEGHHSA-N

Isomeric SMILES

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2O/C(=C\C4=CC5=C(O4)C=CC(=C5)Br)/C3=O)O

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=CC4=CC5=C(O4)C=CC(=C5)Br)C3=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.